(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. The initial step often includes the formation of the phosphanyl-xanthene moiety, followed by the introduction of the naphthalen-1-yl group. The final step involves the attachment of the 2-methylpropane-2-sulfinamide group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound’s potential as a catalyst in drug synthesis is being explored. Its ability to facilitate the formation of chiral drugs makes it a valuable tool in pharmaceutical research.
Industry
In industrial applications, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role as a catalyst in various chemical processes helps improve efficiency and yield.
Mechanism of Action
The mechanism by which ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved include metal centers in enzymes and other catalytic systems.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(benzyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide lies in its ability to form highly stable and selective complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis, where the formation of chiral products is crucial.
Properties
Molecular Formula |
C42H40NO2PS |
---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(33-24-14-18-29-17-12-13-23-32(29)33)34-25-15-26-35-39(34)45-40-36(42(35,4)5)27-16-28-37(40)46(30-19-8-6-9-20-30)31-21-10-7-11-22-31/h6-28,38,43H,1-5H3/t38-,47?/m1/s1 |
InChI Key |
CYZPTSBGUJWVQC-UYXZRLLXSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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